2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-h]quinazoline
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Overview
Description
2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-h]quinazoline is a heterocyclic organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of chlorine atoms at positions 2 and 4, and a methyl group at position 7 on the pyrroloquinazoline ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-h]quinazoline typically involves the chlorination of a suitable precursor. One common method involves the reaction of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl3) under reflux conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of hazardous reagents like phosphorus oxychloride.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-h]quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline derivatives or reduction to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of 2,4-disubstituted derivatives.
Oxidation: Formation of quinazoline derivatives.
Reduction: Formation of dihydro derivatives.
Scientific Research Applications
2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-h]quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-h]quinazoline exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-h]quinazoline is unique due to the presence of a methyl group at position 7, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological activities .
Properties
Molecular Formula |
C11H7Cl2N3 |
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Molecular Weight |
252.10 g/mol |
IUPAC Name |
2,4-dichloro-7-methylpyrrolo[2,3-h]quinazoline |
InChI |
InChI=1S/C11H7Cl2N3/c1-16-5-4-6-8(16)3-2-7-9(6)14-11(13)15-10(7)12/h2-5H,1H3 |
InChI Key |
YPOWIZOTBGFJGE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC3=C2N=C(N=C3Cl)Cl |
Origin of Product |
United States |
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